![molecular formula C19H20N2O2S B11121953 N-(4-methoxyphenyl)-2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide](/img/structure/B11121953.png)
N-(4-methoxyphenyl)-2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxyphenyl group, an indole core, and an acetamide linkage, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the indole ring is replaced by a methylsulfanyl group.
Attachment of the Acetamide Group: The acetamide group is typically introduced through acylation reactions, where the indole derivative reacts with an acyl chloride or anhydride in the presence of a base.
Methoxyphenyl Group Addition: The final step involves the coupling of the methoxyphenyl group to the indole-acetamide intermediate, often through palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the acetamide group, using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced acetamide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-methoxyphenyl)-2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethoxyphenyl)-2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide
- N-(4-methoxyphenyl)-2-[1-methyl-3-(ethylsulfanyl)-1H-indol-2-yl]acetamide
- N-(4-methoxyphenyl)-2-[1-methyl-3-(methylsulfanyl)-1H-indol-3-yl]acetamide
Uniqueness
N-(4-methoxyphenyl)-2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl group, indole core, and methylsulfanyl group allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C19H20N2O2S |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-(1-methyl-3-methylsulfanylindol-2-yl)acetamide |
InChI |
InChI=1S/C19H20N2O2S/c1-21-16-7-5-4-6-15(16)19(24-3)17(21)12-18(22)20-13-8-10-14(23-2)11-9-13/h4-11H,12H2,1-3H3,(H,20,22) |
InChI Key |
GUEIUIANFUXOTE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1CC(=O)NC3=CC=C(C=C3)OC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


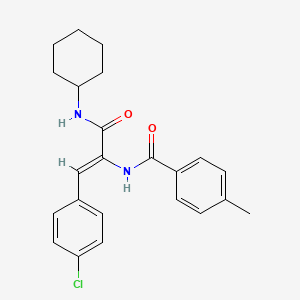
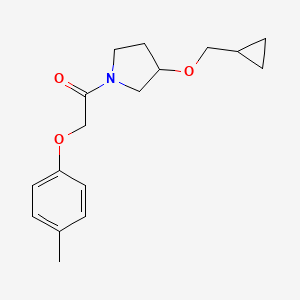
![5-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11121889.png)
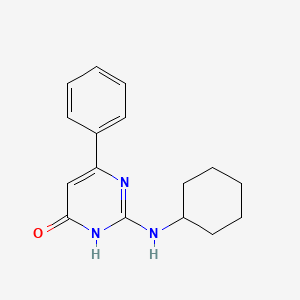
![1-(3-Methoxyphenyl)-6,7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11121905.png)
![N-({2-[(bromomethyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methyl)cyclohexanecarboxamide](/img/structure/B11121908.png)
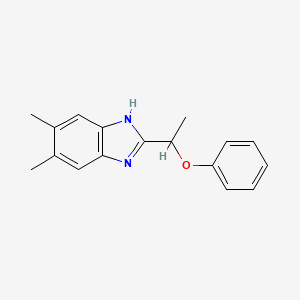
![N'-[(1E)-(3,4-dimethoxyphenyl)methylene]-2-[(4-nitrobenzyl)thio]acetohydrazide](/img/structure/B11121926.png)
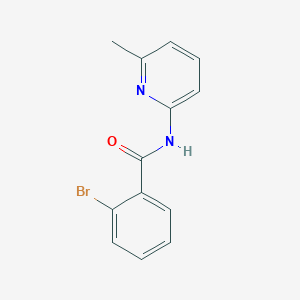
![N-[(4-fluorophenyl)methyl]-7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11121931.png)
![[2-(5-Methylthiophen-2-yl)quinolin-4-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B11121937.png)
![2-(3,4-dimethylphenoxy)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11121944.png)
![6-Imino-13-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11121950.png)
![3-{[(E)-{4-[(4-bromobenzyl)oxy]phenyl}methylidene]amino}benzoic acid](/img/structure/B11121955.png)
